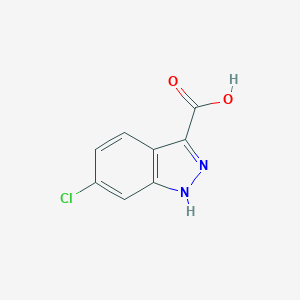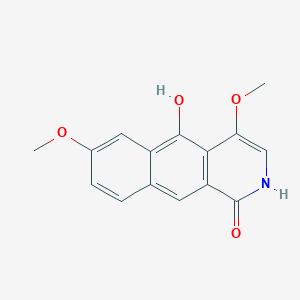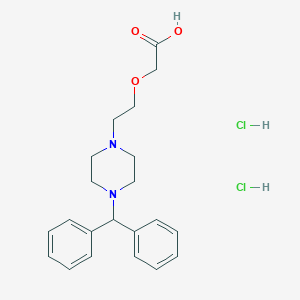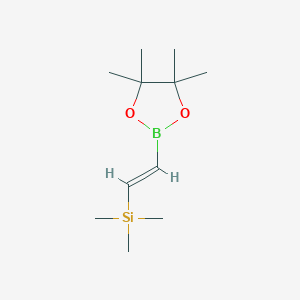
3-Methyl-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Trifluoromethylpyridine (tfmp) derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . For instance, Alpelisib, a drug containing a trifluoromethyl alkyl substituted pyridine, is a phosphatidylinositol-3-kinase (PI3K) inhibitor . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, in the case of Alpelisib, it inhibits PI3K, thereby affecting cell proliferation and other cellular processes .
Biochemical Pathways
For instance, Alpelisib, a TFMP derivative, affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Result of Action
For instance, they are used in the protection of crops from pests . In the pharmaceutical industry, they have been used in drugs that inhibit specific enzymes, thereby affecting cell proliferation and other cellular processes .
Análisis Bioquímico
Biochemical Properties
The biochemical activities of 3-Methyl-5-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and catalysts can optimize the reaction conditions, leading to scalable production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with enhanced metabolic stability due to the trifluoromethyl group.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Comparación Con Compuestos Similares
- 2-Methyl-5-(trifluoromethyl)pyridine
- 4-Methyl-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Methyl-5-(trifluoromethyl)pyridine exhibits unique properties due to the position of the methyl and trifluoromethyl groups on the pyridine ring. This positional arrangement affects the compound’s reactivity, stability, and interaction with other molecules.
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZMCXMVOZHMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563694 |
Source


|
| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-15-7 |
Source


|
| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
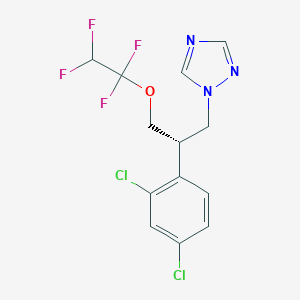
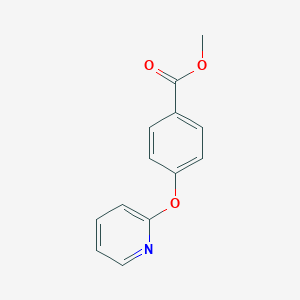


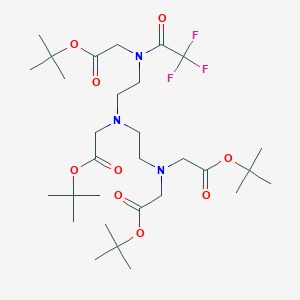
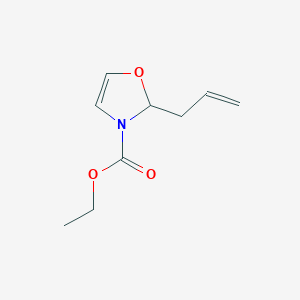
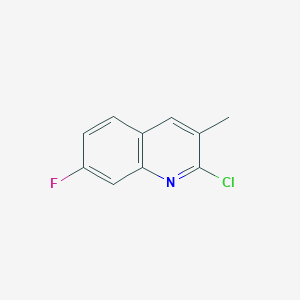
![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)

